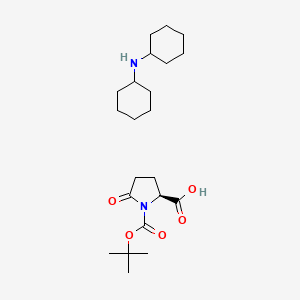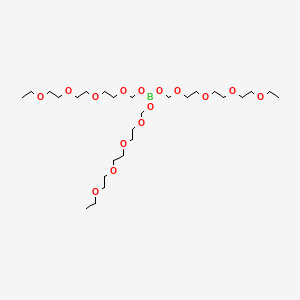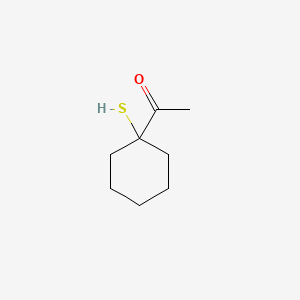
Ketone, 1-mercaptocyclohexyl methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketone, 1-mercaptocyclohexyl methyl is an organic compound characterized by the presence of a ketone functional group and a mercapto group attached to a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing ketones involves the reaction of organolithium reagents with the lithium salts of carboxylic acids. For example, cyclohexanecarboxylic acid can be converted to its lithium salt, which then reacts with methyllithium to form the desired ketone . This reaction typically requires anhydrous conditions and is conducted under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of ketones often involves the oxidation of secondary alcohols or the hydration of terminal alkynes. These methods are scalable and can be optimized for high yields and purity .
化学反応の分析
Types of Reactions
Ketone, 1-mercaptocyclohexyl methyl can undergo various chemical reactions, including:
Oxidation: Ketones can be oxidized to form carboxylic acids.
Reduction: Ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with the mercapto group under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
Ketone, 1-mercaptocyclohexyl methyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of ketone, 1-mercaptocyclohexyl methyl involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can modulate biological pathways and exert therapeutic effects .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simple ketone with a similar cyclohexyl ring structure.
Methylcyclohexanone: Another ketone with a methyl group attached to the cyclohexyl ring.
Cyclohexyl methyl ketone: A ketone with a similar structure but lacking the mercapto group.
Uniqueness
Ketone, 1-mercaptocyclohexyl methyl is unique due to the presence of both a ketone and a mercapto group, which allows it to participate in a wider range of chemical reactions and interact with various biological targets.
特性
分子式 |
C8H14OS |
|---|---|
分子量 |
158.26 g/mol |
IUPAC名 |
1-(1-sulfanylcyclohexyl)ethanone |
InChI |
InChI=1S/C8H14OS/c1-7(9)8(10)5-3-2-4-6-8/h10H,2-6H2,1H3 |
InChIキー |
YCMCMQQWVUZGQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CCCCC1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
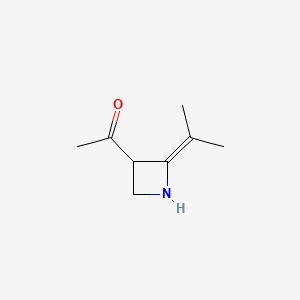
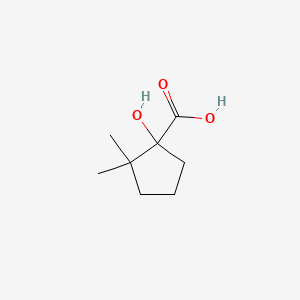
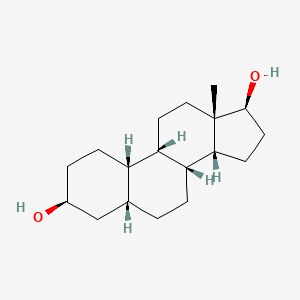

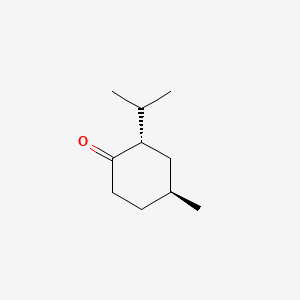
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
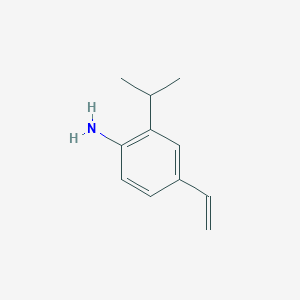
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
